

Application Note: Determination of Anorthite Composition in Plagioclase Feldspar using Optical Mineralogy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Anorthite**

Cat. No.: **B1171534**

[Get Quote](#)

Audience: Researchers, scientists, and professionals in geology, materials science, and related fields.

Principle

Plagioclase feldspars are a continuous solid solution series of tectosilicates, with end-members albite (Ab , $\text{NaAlSi}_3\text{O}_8$) and **anorthite** (An , $\text{CaAl}_2\text{Si}_2\text{O}_8$).^[1] The composition of a plagioclase crystal can be expressed as the percentage of **anorthite** (%An). In optical mineralogy, the composition of plagioclase can be accurately estimated because its optical properties, such as refractive indices and extinction angles, vary systematically with the chemical composition.^{[2][3]}

This protocol focuses on methods utilizing a petrographic microscope to measure the extinction angle in relation to polysynthetic twin planes, a characteristic feature of plagioclase.^{[4][5]} The most common methods are the Michel-Lévy method and the Combined Carlsbad-Albite method, which are effective for analyzing plagioclase in standard thin sections.^{[1][6]}

Key Methodologies

2.1 Michel-Lévy Method

This method relies on measuring the maximum extinction angle of albite twins in grains that are oriented perpendicular to the crystallographic (010) plane.^{[2][7]} The (010) plane is the typical composition plane for albite twinning.^[4] The measured maximum extinction angle is then

plotted on a determinative curve to find the corresponding **anorthite** percentage.[2] It is crucial to distinguish between low-temperature (plutonic) and high-temperature (volcanic) plagioclase, as they have different determinative curves.[2]

2.2 Combined Carlsbad-Albite Method

This technique is used for plagioclase grains that exhibit both Carlsbad and Albite twinning.[2] Carlsbad twins divide the crystal into two segments, each of which shows albite twinning.[8] By measuring the extinction angles of the albite lamellae in both segments of the Carlsbad twin, the composition can be determined with high accuracy, often using a Köhler-type chart.[9] This method has the advantage of providing the orientation of the crystal, which increases precision.[9]

Experimental Protocols

3.1 Equipment and Materials

- Petrographic (polarizing) microscope with a rotating stage graduated in degrees.
- Standard petrographic thin section (30 μm thickness) of the rock sample.
- Michel-Lévy or other relevant determinative charts.

3.2 Protocol: Michel-Lévy Method

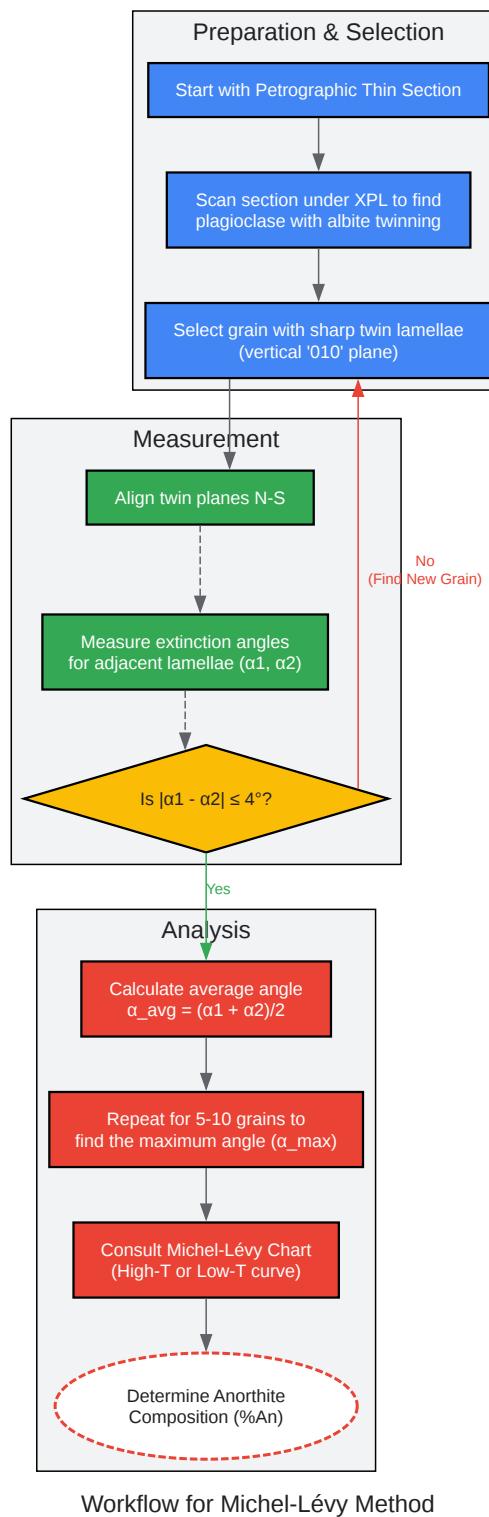
- Grain Selection:
 - Using the microscope under crossed polars, scan the thin section to identify plagioclase feldspar grains exhibiting polysynthetic albite twinning.[10]
 - Select a grain where the (010) composition planes between the twin lamellae are oriented vertically (i.e., perpendicular to the microscope stage).[2]
 - Verification Criteria for Vertical (010) Plane:
 - The twin lamellae appear as sharp, crisp lines. Fuzzy boundaries that shift with focus changes indicate an inclined plane.[2]

- When the twin lamellae are rotated to the 45° position, all lamellae should show nearly identical interference colors.[2]
- The extinction angles measured for adjacent sets of lamellae should be equal or very close (differing by $\leq 4^\circ$).[2]
- Measurement of Extinction Angle:
 - Rotate the stage to align the trace of the (010) twin planes with the North-South crosshair.
 - Rotate the stage clockwise until one set of twin lamellae goes to extinction (appears darkest). Record the angle of rotation (α_1).
 - Return the stage to the North-South alignment.
 - Rotate the stage counter-clockwise until the adjacent set of lamellae goes to extinction. Record the angle of rotation (α_2).
 - If the difference between α_1 and α_2 is greater than 4°, the (010) plane is not sufficiently vertical. Discard the grain and select a new one.[2]
- Data Collection and Analysis:
 - Calculate the average extinction angle for the grain: $\alpha_{avg} = (\alpha_1 + \alpha_2)/2$.
 - Repeat this measurement process for at least 5-10 suitable grains in the thin section to ensure the true maximum extinction angle for that composition is found.[7]
 - Record the single largest average extinction angle (α_{max}) obtained from all the measured grains.[2]
- Composition Determination:
 - Use the α_{max} value and refer to the appropriate Michel-Lévy determinative chart (see Table 1).
 - Distinguish between the curves for low-temperature (plutonic) and high-temperature (volcanic) plagioclase based on the rock's geological context.[2]

- Find the α_{max} on the vertical axis and trace horizontally to intersect the curve. From the intersection point, trace vertically down to the horizontal axis to read the **anorthite** composition (%An).

Data Presentation

The following table summarizes the relationship between the maximum extinction angle (α_{max}) and the **anorthite** composition (%An) for low-temperature (plutonic) plagioclase, as determined by the Michel-Lévy method.


Table 1: Maximum Extinction Angle vs. **Anorthite** Composition for Low-Temperature Plagioclase

Maximum Extinction Angle (α_{max})	Plagioclase Name	Anorthite Composition (%An)
0-12°	Albite	0-10
12-20°	Oligoclase	10-20
20-27°	Andesine	20-30
27-34°	Labradorite	30-50
34-45°	Bytownite	50-70
>45°	Anorthite	70-100

Note: This table provides approximate ranges. For precise determination, a graphical chart should always be consulted.

Visualization

The following workflow diagram illustrates the protocol for determining plagioclase composition using the Michel-Lévy method.

[Click to download full resolution via product page](#)

Caption: Workflow for determining plagioclase composition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Plagioclase - Wikipedia [en.wikipedia.org]
- 2. eoas.ubc.ca [eoas.ubc.ca]
- 3. eoas.ubc.ca [eoas.ubc.ca]
- 4. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 5. Plagioclase – Geology is the Way [geologyistheway.com]
- 6. uvm.edu [uvm.edu]
- 7. nsm.buffalo.edu [nsm.buffalo.edu]
- 8. ajsonline.org [ajsonline.org]
- 9. ajsonline.org [ajsonline.org]
- 10. youtube.com [youtube.com]
- To cite this document: BenchChem. [Application Note: Determination of Anorthite Composition in Plagioclase Feldspar using Optical Mineralogy]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1171534#determining-anorthite-composition-using-optical-mineralogy>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com